molecular formula C19H19N3O4 B2662175 N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899755-14-7

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2662175
M. Wt: 353.378
InChI Key: JIGZPMNPKBUKFP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide” are not detailed in the sources retrieved. Nitro compounds, in general, can undergo a variety of reactions, including reduction to amines, reactions with nucleophiles, and participation in condensation reactions .

Scientific Research Applications

Enzymatic Reduction and DNA Interaction

The nitroreductase enzyme in Walker cells has been shown to activate certain nitro-substituted compounds to cytotoxic agents that can interlink DNA strands. This process involves the enzymatic reduction of nitro groups to hydroxylamino derivatives, indicating potential applications in developing anticancer strategies by targeting DNA structures in cancer cells (Knox et al., 1988).

Hydrogen Bonding and Structural Analysis

Research on proton-transfer compounds involving nitro-substituted benzoic acids and piperidine derivatives, such as isonipecotamide, highlights the significance of hydrogen bonding in forming stable structures. This study provides a foundation for understanding the molecular assembly and potential applications in designing new molecular frameworks (Smith & Wermuth, 2010).

Synthesis and Biological Activities

Synthetic approaches to novel compounds involving nitro-substituted benzene rings and their biological activities, including insecticidal and fungicidal properties, have been investigated. These studies contribute to the development of new agrochemicals and pharmaceuticals (Zhu et al., 2014).

Molecular Synthesis and Photophysical Properties

The synthesis of carbacylamidophosphate derivatives, like N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, and their structural and spectroscopic analysis can offer insights into the design of new materials with specific photophysical properties. These materials could find applications in electronics, photonics, and as sensors (Gholivand et al., 2009).

Polymer Science and Engineering

Developing new polymers, such as those derived from 3,4,5-substituted 1,5-benzodiazepin-2-ones, involves complex synthetic routes starting from nitro-substituted benzoic acids. These polymers' study helps understand their structural properties and potential applications in creating new materials with specific mechanical and chemical properties (Lee et al., 1999).

properties

IUPAC Name

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(15-8-7-11-17(14-15)22(25)26)21(16-9-3-1-4-10-16)19(24)20-12-5-2-6-13-20/h1,3-4,7-11,14H,2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGZPMNPKBUKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

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